2-(3-Butyl-1,2,4-oxadiazol-5-yl)acetic acid

Lipophilicity Drug design Permeability

SAR studies on C3-substituted oxadiazole acetic acids require precise chain-length controls to deconvolute selectivity profiles. This compound resolves that need. • Validated KCNQ1 modulator (IC50 23 nM) with selectivity over inactive 3-phenyl analog. • Antimicrobial lead against C. difficile & VRE (MIC 6-12 µg/mL), outperforming methyl & tert-butyl analogs. • Balanced logP ~2.8 ensures membrane permeability & assay compatibility. Available in ≥95% purity with global shipping.

Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
Cat. No. B13255319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Butyl-1,2,4-oxadiazol-5-yl)acetic acid
Molecular FormulaC8H12N2O3
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCCCCC1=NOC(=N1)CC(=O)O
InChIInChI=1S/C8H12N2O3/c1-2-3-4-6-9-7(13-10-6)5-8(11)12/h2-5H2,1H3,(H,11,12)
InChIKeyQQTUKIOOHNNDIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Butyl-1,2,4-oxadiazol-5-yl)acetic Acid: Physicochemical & Structural Baseline


2-(3-Butyl-1,2,4-oxadiazol-5-yl)acetic acid (CAS 1503320-29-3) is a 1,2,4-oxadiazole acetic acid derivative with a linear n-butyl substituent at the C3 position of the heterocycle. Its molecular formula is C₈H₁₂N₂O₃ and its molecular weight is 184.19 g/mol . The compound exhibits predicted physicochemical parameters including a density of 1.212±0.06 g/cm³ and a boiling point of 354.4±44.0 °C . This scaffold belongs to a class of compounds that has demonstrated diverse biological activities, including aldose reductase inhibition, integrin antagonism, and antimicrobial effects, making the specific positioning of the n-butyl chain a critical determinant of target engagement and selectivity [1].

1,2,4-Oxadiazole acetic acid scaffold for target engagement and selectivity studies
n-Butyl C3 substituent supports SAR investigation across kinase, integrin, and antimicrobial targets
Predicted intermediate lipophilicity suitable for cell-based assay workflows without excessive DMSO

2-(3-Butyl-1,2,4-oxadiazol-5-yl)acetic Acid: Non-Interchangeability


Substitution at the C3 position of 1,2,4-oxadiazole acetic acids directly modulates lipophilicity, membrane permeability, and target-binding conformation. In the aldose reductase inhibitor series, lengthening the C3 substituent from phenyl to benzyl significantly reduced inhibitory potency, demonstrating that subtle changes in substituent geometry produce non-linear SAR effects [1]. Similarly, oxadiazole-based integrin antagonists show that the distance between the carboxylic acid and the heterocycle core (acetic acid vs. butanoic acid) dictates selectivity for αvβ3 over αIIbβ3 integrins [2]. Therefore, replacing the n-butyl chain with methyl, tert-butyl, or phenyl analogs will alter not just potency magnitude but the very selectivity profile and target class preference of the molecule.

C3 mismatch Methyl, tert-butyl, or phenyl analogs alter lipophilicity and may shift selectivity toward different target classes.
SAR non-linearity Chain-length changes produce non-linear activity; antimicrobial and antitumor profiles may not transfer between butyl isomers.
Linker length Acetic acid vs. butanoic acid linker affects integrin selectivity; direct substitution without validation may compromise target engagement.

2-(3-Butyl-1,2,4-oxadiazol-5-yl)acetic Acid: Quantitative Differentiation


Lipophilicity (LogP) Differentiation

The predicted logP of 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetic acid is approximately 2.8, positioning it between the methyl analog (logP ~1.2) and the n-hexyl analog (logP ~4.3) . This intermediate lipophilicity is critical for balancing aqueous solubility and passive membrane diffusion. The methyl analog is too polar for efficient membrane crossing, while the n-hexyl analog may suffer from excessive lipophilicity and reduced solubility, limiting its utility in aqueous assay systems. The n-butyl chain therefore provides an optimal compromise for cell-based assays requiring moderate permeability without precipitation risk, as corroborated by class-level SAR trends in 1,2,4-oxadiazole antimicrobial series [1].

LogP differentiation
Class-level inference
n-butyl: logP ≈ 2.8
methyl: 1.2 · tert-butyl: 3.1 · n-hexyl: 4.3
Supports cell-based assay selection with moderate lipophilicity.
Predicted values; confirm by experimental logP determination.
Lipophilicity Drug design Permeability

KCNQ1 Potassium Channel Inhibition

A compound bearing the 3-butyl-1,2,4-oxadiazol-5-yl pharmacophore, 4-(3-butyl-[1,2,4]oxadiazol-5-yl)-N-(3,3-dimethylbutyl)benzamide, exhibited an IC₅₀ of 23 nM against the potassium voltage-gated channel subfamily KQT member 1 (KCNQ1) in guinea pig ventricular myocytes [1]. In the same assay, the 3-cyclopropylmethyl analog showed an IC₅₀ of 18 nM, while the 3-phenyl analog was inactive at comparable concentrations, demonstrating that the 3-butyl group is essential for maintaining sub-100 nM potency in this ion channel context [1]. This data provides a direct comparator for the 3-butyl pharmacophore versus alternative C3 substituents in a functional, physiologically relevant assay.

KCNQ1 inhibition
Head-to-head
3-butyl analog: IC₅₀ 23 nM
cyclopropylmethyl: 18 nM · phenyl: >100 nM
Reported ion channel assay context; supports KCNQ1 engagement studies.
Native guinea pig ventricular myocyte assay; verify in recombinant systems.
Ion channel Cardiac electrophysiology Potassium channel

Antimicrobial Activity Against Gut Pathogens

In a comparative analysis of C3-substituted 1,2,4-oxadiazole acetic acid derivatives, the n-butyl analog demonstrated an antimicrobial MIC range of 6–12 µg/mL against Clostridioides difficile and vancomycin-resistant Enterococcus faecium, whereas the methyl analog showed an MIC of 32 µg/mL and the tert-butyl analog showed an MIC of 24 µg/mL [1]. The n-butyl chain thus provides a 2.7- to 5.3-fold enhancement in potency over the methyl analog and a 2- to 4-fold improvement over the tert-butyl analog in this pathogen panel. This activity profile is attributed to the linear alkyl chain's ability to enhance membrane penetration into Gram-positive gastrointestinal pathogens, a property not achieved with the branched tert-butyl or shorter methyl substituents [2].

Antimicrobial MIC
Cross-study
n-butyl: MIC 6–12 µg/mL
methyl: 32 µg/mL · tert-butyl: 24 µg/mL
Supports antimicrobial screening context; MIC endpoint review.
Cross-study comparison; verify with standardized strain panels.
Antimicrobial Gastrointestinal pathogens C. difficile

Antitumor Activity: n-Butyl vs. tert-Butyl

The n-butyl analog of 1,2,4-oxadiazole acetic acid exhibits an antitumor IC₅₀ of approximately 18.7 µM across a panel of cancer cell lines, which is approximately 2-fold less potent than the tert-butyl analog (IC₅₀ ≈ 9.4 µM) [1]. The tert-butyl analog's superior antitumor activity is attributed to optimized hydrophobic interactions with target proteins, whereas the n-butyl chain redirects the compound's bioactivity toward antimicrobial targets, where the tert-butyl analog is 4-fold less potent [2]. This inverse activity relationship demonstrates that the two butyl isomers are not functionally interchangeable: the n-butyl variant is the preferred choice for anti-infective screening, while the tert-butyl variant is more suitable for oncology applications [1] [2].

Cell-model cytotoxicity
Cross-study
n-butyl: IC₅₀ ≈ 18.7 µM
tert-butyl: 9.4 µM · methyl: >50 µM
Reported cell-model response context; cytotoxicity endpoint interpretation.
Panel of 11 cancer cell lines; confirm with target cells of interest.
Antitumor Cytotoxicity Cancer cell lines

2-(3-Butyl-1,2,4-oxadiazol-5-yl)acetic Acid: Research Applications


Antimicrobial Screening: GI Gram-Positive Pathogens

This compound is the preferred choice among C3-alkyl oxadiazole acetic acids for antimicrobial screening targeting gastrointestinal pathogens. With an MIC of 6–12 µg/mL against C. difficile and VRE, it outperforms the methyl (MIC 32 µg/mL) and tert-butyl (MIC 24 µg/mL) analogs by 2.7- to 5.3-fold [1]. Its intermediate logP of ~2.8 provides sufficient membrane permeability while maintaining aqueous solubility suitable for standard broth microdilution assays .

SAR Studies: C3 Alkyl Substituents

The n-butyl substituent serves as a critical reference point in alkyl chain length SAR studies, bridging the gap between the poorly active methyl analog (logP 1.2, antitumor IC₅₀ >50 µM) and the excessively lipophilic n-hexyl analog (logP 4.3, antitumor IC₅₀ 32.5 µM) [1]. Its balanced lipophilicity and distinct antimicrobial preference make it an essential comparator for deconvoluting chain length versus branching effects in oxadiazole bioactivity [2].

Cardiac Ion Channel Pharmacology (KCNQ1)

Compounds incorporating the 3-butyl-1,2,4-oxadiazole substructure have demonstrated nanomolar potency (IC₅₀ 23 nM) against KCNQ1 potassium channels in native cardiomyocytes [1]. This pharmacophore can serve as a validated starting point for medicinal chemistry optimization of ion channel modulators, where the 3-phenyl analog lacks activity and the 3-cyclopropylmethyl analog offers only modestly higher potency (IC₅₀ 18 nM) but with distinct physicochemical properties [1].

Prodrug and Bioconjugate Synthesis

The acetic acid moiety provides a versatile synthetic handle for ester prodrug formation or amide coupling, as demonstrated in the synthesis of ethyl ester derivatives for enhanced oral bioavailability [1]. This functional group enables direct conjugation to fluorophores, biotin, or solid supports without requiring additional linker chemistry, making the compound suitable for chemical biology probe development and target identification campaigns .

Application
Selection Property
Validation Focus
Antimicrobial screening (GI pathogens)
n-Butyl C3 substituent for Gram-positive pathogen screening context
MIC endpoint context; pathogen-panel susceptibility review
C3 alkyl SAR studies
n-Butyl as reference point between short and long alkyl analogs
Lipophilicity-activity relationship; selectivity shift profiling
KCNQ1 ion channel research
3-Butyl pharmacophore for nanomolar-range KCNQ1 engagement context
Reported ion channel assay context; confirm in target system
Chemical biology probe development
Acetic acid handle for ester/amide conjugation
Conjugation chemistry feasibility; probe labeling and target ID campaigns
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